molecular formula C21H19ClF3NO2 B564696 (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol CAS No. 1217701-95-5

(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol

Cat. No. B564696
CAS RN: 1217701-95-5
M. Wt: 409.833
InChI Key: BXJWOBQJYQHISM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol, also known as (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol, is a useful research compound. Its molecular formula is C21H19ClF3NO2 and its molecular weight is 409.833. The purity is usually 95%.
BenchChem offers high-quality (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonergic System Study

Compounds structurally related to the mentioned chemical have been studied for their potential effects on the brain's serotonergic system. For example, analogs of tryptophan, which is a precursor of serotonin (5-HT), have been used to study brain 5-HT synthesis rates. Such compounds, including alpha-methyl-L-tryptophan (alpha-MTrp), have shown utility in understanding the control of 5-HT synthesis and its alteration by drugs, which can be crucial for investigating neuropsychiatric disorders (Diksic & Young, 2001).

Antimicrobial Properties

The structural motifs present in the compound, such as halogens and ethers, are often explored for antimicrobial applications. Research on triclosan, a compound with chloro and ether functionalities, reviews its occurrence, toxicity, and degradation in the environment, highlighting the antimicrobial properties and potential risks associated with such compounds (Bedoux et al., 2012).

Antioxidant Activity

Chromones and derivatives, which share some structural resemblance to the target compound, are known for their radical scavenging activities. These compounds can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment leading to diseases. The presence of functional groups like methoxy and chloro in the compound could imply similar antioxidant potential (Yadav et al., 2014).

properties

IUPAC Name

(2R)-2-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3NO2/c1-28-17-7-4-15(5-8-17)13-26-19-9-6-16(22)12-18(19)20(27,21(23,24)25)11-10-14-2-3-14/h4-9,12,14,26-27H,2-3,13H2,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJWOBQJYQHISM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[C@](C#CC3CC3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol

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